molecular formula C19H17BrN2O5 B2432408 methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351585-28-8

methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2432408
CAS No.: 1351585-28-8
M. Wt: 433.258
InChI Key: RZXMCSUGGZZJME-UHFFFAOYSA-N
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Description

Methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17BrN2O5 and its molecular weight is 433.258. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may have potential applications in cancer treatment.

Mode of Action

Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound has a strong inhibitory effect on cell growth, which could be beneficial in the treatment of cancer.

Properties

IUPAC Name

methyl 1-(1,3-benzodioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O5/c1-25-19(24)22-7-6-11-2-3-12(20)8-14(11)17(22)18(23)21-13-4-5-15-16(9-13)27-10-26-15/h2-5,8-9,17H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMCSUGGZZJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=CC4=C(C=C3)OCO4)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.